

5-Methyl-DL-tryptophan chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-DL-tryptophan

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5-Methyl-DL-tryptophan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by a methyl group substitution at the 5th position of the indole ring. This modification confers unique chemical and biological properties, distinguishing it from its parent molecule. As a tryptophan analog, **5-Methyl-DL-tryptophan** has been utilized in various research applications, notably as a tool to study tryptophan metabolism and its regulatory pathways. It acts as an inhibitor of anthranilate synthase, a key enzyme in the tryptophan biosynthesis pathway, and serves as a corepressor of the trp operon in prokaryotes.^[1] Recent studies have also elucidated its role in modulating inflammatory signaling pathways, highlighting its potential for further investigation in drug discovery and development.

Chemical Structure and Properties

5-Methyl-DL-tryptophan is a racemic mixture containing equal amounts of the D- and L-enantiomers. The presence of the methyl group on the indole ring influences its steric and electronic properties, which in turn affects its biological activity.

Structure:

- IUPAC Name: 2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid[2]
- Molecular Formula: C₁₂H₁₄N₂O₂[2]
- Canonical SMILES: CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N[2]
- InChI Key: HUNCSWANZMJLPM-UHFFFAOYSA-N[2]

Physicochemical Properties:

A summary of the key physicochemical properties of **5-Methyl-DL-tryptophan** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	218.25 g/mol	[2]
Melting Point	280-282 °C	
Boiling Point	358.94 °C (estimated)	[3]
pKa (predicted)	2.26 ± 0.10 (for L-enantiomer)	[3]
Solubility		
in 1 M HCl	≥ 100 mg/mL	[4]
in DMSO	66.67 mg/mL (requires sonication and pH adjustment to 2 with 1 M HCl)	[4]
in Aqueous Buffers	Sparsingly soluble	[4]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **5-Methyl-DL-tryptophan**.

¹H and ¹³C NMR Spectroscopy:

While complete assigned spectra for **5-Methyl-DL-tryptophan** are not readily available in public databases, typical chemical shifts for the tryptophan indole ring and the amino acid backbone can be predicted. The methyl group at the C5 position would introduce a characteristic singlet in the ^1H NMR spectrum and a corresponding signal in the aliphatic region of the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy:

The FTIR spectrum of **5-Methyl-DL-tryptophan** would exhibit characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations of the indole ring and the amino group, C-H stretching of the aromatic and aliphatic portions, a strong C=O stretching of the carboxylic acid, and C-N stretching vibrations.

Mass Spectrometry:

Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of **5-Methyl-DL-tryptophan** is 218.1055 g/mol .[\[2\]](#)

Experimental Protocols

Synthesis of 5-Methyl-DL-tryptophan from 5-Methylgramine

A common synthetic route to **5-Methyl-DL-tryptophan** involves the reaction of 5-methylgramine with a protected acetamidomalonate. The following is a representative protocol.

Materials:

- 5-Methylgramine
- Diethyl acetamidomalonate
- Sodium ethoxide
- Ethanol
- Hydrochloric acid

- Sodium hydroxide
- Dioxane
- Diethyl ether

Procedure:

- **Condensation:** A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl acetamidomalonate is added, followed by the addition of 5-methylgramine. The reaction mixture is refluxed for several hours.
- **Hydrolysis:** The resulting intermediate is hydrolyzed by refluxing with a concentrated solution of sodium hydroxide.
- **Neutralization and Cyclization:** The reaction mixture is then neutralized with hydrochloric acid, leading to the precipitation of the crude product.
- **Purification:** The crude **5-Methyl-DL-tryptophan** is purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

In Vitro Assay for Anthranilate Synthase Inhibition

This protocol describes a method to determine the inhibitory effect of **5-Methyl-DL-tryptophan** on anthranilate synthase activity.^{[5][6]}

Materials:

- Purified anthranilate synthase
- Chorismate (substrate)
- Glutamine (co-substrate)
- **5-Methyl-DL-tryptophan** (inhibitor)
- Reaction buffer (e.g., Tris-HCl with MgCl₂ and EDTA)
- Fluorometer

Procedure:

- **Enzyme Reaction:** The assay is performed in a microplate format. The reaction mixture contains the reaction buffer, chorismate, glutamine, and varying concentrations of **5-Methyl-DL-tryptophan**.
- **Initiation:** The reaction is initiated by the addition of purified anthranilate synthase.
- **Incubation:** The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.
- **Detection:** The formation of anthranilate, the product of the reaction, is monitored by measuring the increase in fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~400 nm.
- **Data Analysis:** The initial reaction rates are calculated from the fluorescence data. The IC₅₀ value for **5-Methyl-DL-tryptophan** is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trp Operon Repression Assay using a β -Galactosidase Reporter

This protocol outlines a method to assess the corepressor activity of **5-Methyl-DL-tryptophan** on the trp operon in *Escherichia coli*.^[7]

Materials:

- *E. coli* strain carrying a trp-lacZ fusion (where the lacZ gene, encoding β -galactosidase, is under the control of the trp promoter)
- Minimal medium with and without tryptophan
- **5-Methyl-DL-tryptophan**
- ONPG (o-nitrophenyl- β -D-galactopyranoside)
- Lysis buffer

- Spectrophotometer

Procedure:

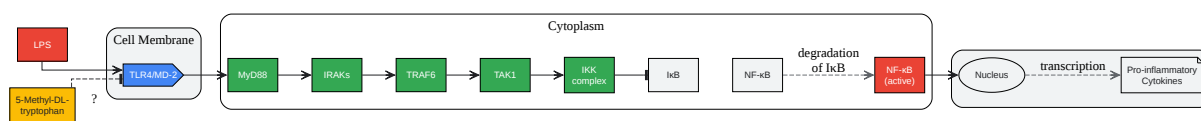
- Bacterial Growth: The E. coli strain is grown in minimal medium supplemented with and without tryptophan, and with varying concentrations of **5-Methyl-DL-tryptophan**.
- Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including β -galactosidase.
- β -Galactosidase Assay: The activity of β -galactosidase is measured by adding ONPG to the cell lysate. The enzyme cleaves ONPG to produce o-nitrophenol, which is yellow and can be quantified by measuring the absorbance at 420 nm.
- Data Analysis: The β -galactosidase activity is calculated in Miller units. The repression of the trp operon is determined by the decrease in β -galactosidase activity in the presence of **5-Methyl-DL-tryptophan** compared to the control.

Signaling Pathway Modulation

Recent evidence indicates that **5-Methyl-DL-tryptophan** can modulate inflammatory signaling pathways, specifically the Toll-like receptor 4 (TLR4) pathway.

TLR4/MyD88/NF- κ B Signaling Pathway

The diagram below illustrates the canonical TLR4 signaling cascade and the potential point of intervention by **5-Methyl-DL-tryptophan**.



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Caption: TLR4 signaling pathway and potential modulation by **5-Methyl-DL-tryptophan**.

Conclusion

5-Methyl-DL-tryptophan is a valuable research tool with well-defined effects on tryptophan biosynthesis and its regulation. Its recently discovered role in modulating inflammatory signaling pathways opens new avenues for its application in biomedical research. This technical guide provides a comprehensive overview of its chemical properties, structure, and experimental protocols, serving as a foundational resource for scientists and researchers in the field. Further investigation into its precise molecular mechanisms of action is warranted to fully explore its therapeutic potential.

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- To cite this document: BenchChem. [5-Methyl-DL-tryptophan chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555191#5-methyl-dl-tryptophan-chemical-properties-and-structure]

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